Antimicrobial Potency: Derived Thiazole Hybrid (Compound 8) Exhibits Superior Antibacterial Activity Against E. coli Compared to Ampicillin
A thiazole hybrid synthesized from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (Compound 8) demonstrated potent antibacterial activity against Escherichia coli (ATCC 8739), with an MIC of 20.8 µg/mL, representing a 10.8 µg/mL improvement over the standard drug ampicillin (MIC = 31.6 µg/mL) [1]. This head-to-head comparison validates the compound's utility as a scaffold for generating antimicrobial leads with enhanced potency.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 20.8 µg/mL (Derived Compound 8) |
| Comparator Or Baseline | 31.6 µg/mL (Ampicillin) |
| Quantified Difference | 10.8 µg/mL lower MIC (higher potency) |
| Conditions | Agar diffusion method against E. coli ATCC 8739 |
Why This Matters
This direct quantitative comparison demonstrates that the compound serves as an effective precursor for creating antibacterial agents with superior potency to a clinically used antibiotic.
- [1] Abdel-Wahab BF, Abdel-Gawad H, Awad GEA, Badria FA. Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles. Med Chem Res. 2012;21(7):1418-1426. View Source
